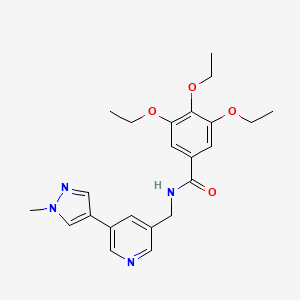![molecular formula C24H23N3O2S B2672971 N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide CAS No. 923195-15-7](/img/structure/B2672971.png)
N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide” is a complex organic compound. Based on its structure, it contains a benzo[d]thiazol-2-yl group, a phenyl group, and a pyridin-4-ylmethyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids .
Scientific Research Applications
Microwave Assisted Synthesis
Microwave-assisted synthesis techniques have improved the yields and reduced the reaction times for synthesizing novel pyrido[3,2-f][1,4]thiazepines, starting from 3-amino-3-thioxopropanamide. This method highlights the efficiency of microwave irradiation in synthesizing complex heterocyclic compounds with potential biological activities (Faty, Youssef, & Youssef, 2011).
Antiviral and COVID-19 Research
Research into the synthesis of N-aminothiazole-hydrazineethyl-pyridines has shown promise in targeting the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. Molecular docking and dynamics simulation studies of these compounds reveal their potential as COVID-19 inhibitors, providing a foundation for further in vitro and in vivo studies (Alghamdi et al., 2023).
Antimicrobial Activities
Compounds derived from reactions involving 3-cyano-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene have shown antimicrobial activities. These findings contribute to the development of new antimicrobial agents with potential applications in treating infections (Mohareb, Al-Omran, & Ho, 2002).
Synthesis of Thiazolidines and Oxazolidines
Research on the synthesis of oxazolidines, thiazolidines, and their derivatives from β-hydroxy- or β-mercapto-α-amino acid esters showcases innovative approaches to creating compounds with potential biological and pharmaceutical applications (Badr, Aly, Fahmy, & Mansour, 1981).
Anticancer Activities
Studies on the synthesis and evaluation of aminothiazoles and related compounds have identified several with promising anti-inflammatory and anticancer properties. These compounds' reactivities and biological activities suggest they could serve as leads for developing new therapeutic agents (Thabet, Helal, Salem, & Abdelaal, 2011).
Herbicidal Applications
Novel N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides have shown selective herbicidal activity against certain crops, providing a basis for developing new agricultural chemicals (Liu & Shi, 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-2-29-20-9-10-21-22(16-20)30-24(26-21)27(17-19-12-14-25-15-13-19)23(28)11-8-18-6-4-3-5-7-18/h3-7,9-10,12-16H,2,8,11,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFYCJAHBDWHNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-oxo-5-(2,4,6-trimethylphenyl)pentanamide](/img/structure/B2672888.png)
![4-(2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzamide](/img/structure/B2672889.png)
![4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2672890.png)



![[3-(2-Methylphenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2672896.png)


![ethyl 4-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2672903.png)
![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-bromo-2-chlorophenyl)methanone](/img/structure/B2672908.png)
![N-(3-chloro-2-fluorophenyl)-2-(5-(4-fluorophenyl)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2672909.png)
![2-((7-Acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2672910.png)

